molecular formula C14H17N5O B1206244 N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA CAS No. 61310-12-1

N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA

Cat. No.: B1206244
CAS No.: 61310-12-1
M. Wt: 271.32 g/mol
InChI Key: OBXXCFFJBAUAAE-UHFFFAOYSA-N
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Description

“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” typically involves the reaction of appropriate pyridine and pyrimidine derivatives with a urea precursor. Common synthetic routes may include:

    Step 1: Preparation of the pyridine and pyrimidine intermediates through standard organic synthesis techniques.

    Step 2: Coupling of these intermediates with a urea derivative under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Formation of reduced products using reducing agents.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.

    Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Urea Derivatives: Compounds with similar urea-based structures.

    Pyridine and Pyrimidine Compounds: Molecules containing pyridine or pyrimidine rings.

Uniqueness

The uniqueness of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61310-12-1

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

1-tert-butyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-9-16-12(17-11)10-4-7-15-8-5-10/h4-9H,1-3H3,(H2,16,17,18,19,20)

InChI Key

OBXXCFFJBAUAAE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Canonical SMILES

CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

61310-12-1

Synonyms

Win 40882
Win-40,882
Win-40882

Origin of Product

United States

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